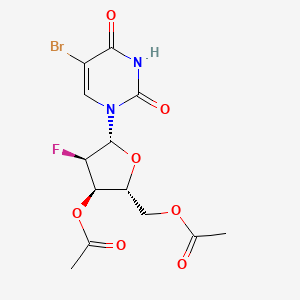

((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(15)12(24-8)17-3-7(14)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)/t8-,9-,10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBDBWHTVDEDMG-DNRKLUKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine inhibits viral replication by interfering with the viral DNA/RNA synthesis process. It is incorporated into DNA during the S phase of the cell cycle. This compound is immunochemically detectable and can be incorporated into DNA instead of thymidine.

Cellular Effects

5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine has been used to label cells in the S-phase of the cell cycle and primary hepatocytes during cell proliferation studies. It stimulates cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells.

Biologische Aktivität

The compound ((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities that merit detailed investigation. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

The compound has the following chemical properties:

- Molecular Formula : C₁₃H₁₄BrF N₂O₅

- Molecular Weight : 325.09 g/mol

- CAS Number : 55612-18-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity

- Preliminary studies suggest that the compound shows significant antimicrobial properties against various bacterial strains. The presence of the bromo and dioxo groups may enhance its interaction with microbial targets.

-

Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit certain enzymes, particularly cholinesterases (ChE). In vitro assays demonstrated that derivatives of this compound could inhibit butyrylcholinesterase (BChE) with IC₅₀ values ranging from 0.5 to 6 μM, indicating strong inhibitory potential against neurodegenerative disease pathways .

- Neuroprotective Effects

Case Studies

-

Cholinesterase Inhibition Study

- A study evaluated the inhibitory effects of various derivatives of this compound on ChE activity. The most potent derivatives showed dual inhibition of AChE and BChE with IC₅₀ values as low as 0.5 μM. Kinetic analysis revealed that one derivative acted as a partial noncompetitive inhibitor of BChE .

Compound IC₅₀ (μM) Type of Inhibition Derivative A 0.5 Noncompetitive Derivative B 6.0 Competitive -

Neuroprotection Against Oxidative Stress

- The neuroprotective capability was assessed by exposing SH-SY5Y cells to H₂O₂ and measuring cell viability post-treatment with the compound. Results indicated a significant reduction in cell death compared to controls.

Treatment Cell Viability (%) Control 20 Compound (10 μM) 93

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The structural features such as the fluorine atom and bromo group may facilitate binding to active sites on target enzymes.

- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), the compound may mitigate oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce bromo and fluoro substituents in the pyrimidine ring?

- Methodology : Bromination is typically achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). Fluorination at the 4-position of the tetrahydrofuran ring often employs fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. The acetyl protecting groups on the sugar moiety are introduced using acetic anhydride in pyridine to prevent undesired side reactions .

- Key Considerations : Reaction temperature and stoichiometry must be tightly controlled to avoid over-halogenation or decomposition of the sensitive pyrimidine ring.

Q. How is the regiochemistry of the bromo substituent at the 5-position of the pyrimidine ring confirmed?

- Analytical Techniques :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₁₅H₁₇BrN₂O₉, [M]⁺ = 449.20748) .

- UV Spectroscopy : The 2,4-dioxo-3,4-dihydropyrimidinyl moiety exhibits strong absorbance at ~270 nm, characteristic of conjugated carbonyl systems.

- 2D NMR : Heteronuclear correlation (HSQC) and NOESY distinguish between C5-Br and other positions by correlating proton signals with adjacent carbons and substituents .

Q. What role do acetyl groups play in stabilizing the nucleoside derivative during synthesis?

- Function : Acetylation protects hydroxyl groups on the tetrahydrofuran ring from oxidation or undesired glycosidic bond cleavage.

- Experimental Validation : Hydrolysis studies under basic conditions (e.g., NH₃/MeOH) can selectively remove acetyl groups, monitored by TLC or HPLC .

Advanced Research Questions

Q. How do crystallographic data resolve discrepancies in stereochemical assignments for this compound?

- Case Study : X-ray crystallography of structurally related compounds (e.g., the formyl analog in ) confirms the (2R,3R,4R,5R) configuration via anisotropic displacement parameters and hydrogen-bonding networks.

- Contradictions : Discrepancies between calculated (DFT) and observed dihedral angles may arise due to crystal packing effects. These are resolved by comparing multiple crystal forms or performing solution-state NMR dynamics studies .

Q. What contradictory findings exist regarding the hydrolytic stability of the acetylated sugar moiety under physiological conditions?

- Reported Issues : While acetyl groups enhance lipophilicity for cellular uptake, they may hydrolyze prematurely in serum-containing media, reducing bioavailability.

- Mitigation Strategies :

- Stability Assays : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor degradation via LC-MS over 24–72 hours.

- Modified Protecting Groups : Replace acetyl with more stable groups (e.g., pivaloyl) and compare hydrolysis rates .

Q. How does the 4-fluoro substituent influence conformational dynamics compared to non-fluorinated analogs?

- Mechanistic Insight : The electronegative fluorine atom induces a gauche effect, stabilizing the North-type sugar pucker. This alters ribose ring flexibility and base-pairing interactions in potential RNA targets.

- Experimental Approaches :

- NMR Relaxation Studies : Measure T₁/T₂ relaxation times to assess rotational freedom.

- Molecular Dynamics Simulations : Compare free energy landscapes of fluorinated vs. non-fluorinated derivatives .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show unexpected splitting patterns for acetoxy protons?

- Root Cause : Dynamic rotational isomerism of the acetyl groups can lead to complex splitting.

- Resolution :

- Variable-Temperature NMR : Cool the sample to –40°C to slow rotation and simplify signals.

- COSY/TOCSY : Identify scalar couplings between adjacent protons to assign peaks unambiguously .

Q. How to address inconsistencies in reported antiviral activity data for brominated pyrimidine analogs?

- Critical Factors :

- Cell Line Variability : Test the compound in multiple cell lines (e.g., Vero vs. HeLa) to assess cell-specific uptake.

- Metabolite Interference : Use radiolabeled (³H or ¹⁴C) derivatives to track intracellular conversion to active metabolites .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.